molecular formula C14H21FN4O2S B14939840 4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B14939840
M. Wt: 328.41 g/mol
InChI Key: HDDRGDNGXWFFNB-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom, a benzenesulfonamide group, and a tetrahydro-1,3,5-triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydro-1,3,5-triazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-1,3,5-triazine ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methylbenzyl)aniline
  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide

Uniqueness

4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the tetrahydro-1,3,5-triazine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H21FN4O2S

Molecular Weight

328.41 g/mol

IUPAC Name

4-fluoro-N-[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H21FN4O2S/c1-11(2)7-8-19-9-16-14(17-10-19)18-22(20,21)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H2,16,17,18)

InChI Key

HDDRGDNGXWFFNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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